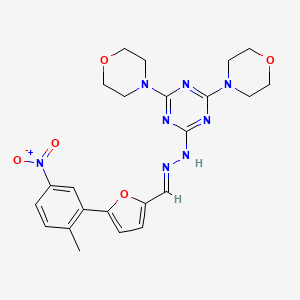![molecular formula C13H18N2OS B5887768 1-[(2-methoxyphenyl)carbonothioyl]-4-methylpiperazine](/img/structure/B5887768.png)
1-[(2-methoxyphenyl)carbonothioyl]-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-methoxyphenyl)carbonothioyl]-4-methylpiperazine, also known as CMMP, is a compound that has gained attention in the scientific community due to its potential applications in various fields. CMMP belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.
Aplicaciones Científicas De Investigación
1-[(2-methoxyphenyl)carbonothioyl]-4-methylpiperazine has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. In medicinal chemistry, this compound has been shown to exhibit anticonvulsant, anxiolytic, and analgesic properties. In neuroscience, this compound has been studied for its potential as a ligand for the serotonin 5-HT1A receptor. In drug discovery, this compound has been used as a starting point for the development of new compounds with improved pharmacological properties.
Mecanismo De Acción
The mechanism of action of 1-[(2-methoxyphenyl)carbonothioyl]-4-methylpiperazine is not fully understood. However, it has been shown to interact with various receptors in the brain, including the serotonin 5-HT1A receptor and the GABA-A receptor. This compound has been shown to enhance the activity of GABA-A receptors, which are responsible for inhibiting the activity of neurons in the brain. This may contribute to its anxiolytic and anticonvulsant properties.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to decrease anxiety-like behavior and increase pain tolerance. This compound has also been shown to have anticonvulsant properties, which may be useful in the treatment of epilepsy. Additionally, this compound has been shown to have analgesic properties, which may be useful in the treatment of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[(2-methoxyphenyl)carbonothioyl]-4-methylpiperazine in lab experiments is its relatively simple synthesis method. Additionally, this compound has been extensively studied and its pharmacological properties are well-known. However, one limitation of using this compound in lab experiments is its low solubility in water, which may limit its use in certain assays.
Direcciones Futuras
There are several future directions for research on 1-[(2-methoxyphenyl)carbonothioyl]-4-methylpiperazine. One potential direction is the development of new compounds based on the structure of this compound with improved pharmacological properties. Another potential direction is the study of the effects of this compound on other receptors in the brain, such as the dopamine and glutamate receptors. Furthermore, the potential use of this compound in the treatment of neurological disorders, such as epilepsy and anxiety, warrants further investigation.
Métodos De Síntesis
The synthesis of 1-[(2-methoxyphenyl)carbonothioyl]-4-methylpiperazine involves the reaction of 2-methoxybenzoyl isothiocyanate with 4-methylpiperazine. The reaction is carried out in anhydrous conditions and the product is purified using column chromatography. The yield of this compound is typically around 70%.
Propiedades
IUPAC Name |
(2-methoxyphenyl)-(4-methylpiperazin-1-yl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-14-7-9-15(10-8-14)13(17)11-5-3-4-6-12(11)16-2/h3-6H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OURUXWXEDGCKEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=S)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(1-azepanyl)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5887693.png)
![2-(2,4-dichlorophenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5887699.png)
![N-[3-(acetylamino)phenyl]-4-phenylbutanamide](/img/structure/B5887703.png)
![1-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperidine](/img/structure/B5887708.png)


![N'-{[(2-bromo-4-ethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5887744.png)

![N-cyclopentyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5887755.png)


![ethyl 5-acetyl-4-methyl-2-[(2-methyl-3-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B5887777.png)
